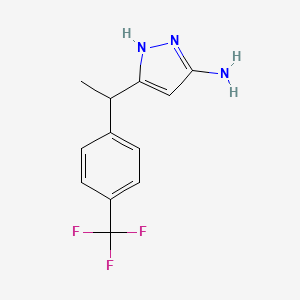
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions. One common method involves the Suzuki coupling reaction, where 3-bromo-6-(thiophen-2-yl)pyridazine is reacted with pyrrole-boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
作用機序
The mechanism of action of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with a thiophene ring instead of a pyrrole ring.
6-(Phenyl)pyridazin-3(2H)-one: Contains a phenyl ring instead of a pyrrole ring.
Uniqueness
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is unique due to the presence of both a pyridazine and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
3-(1-methylpyrrol-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H9N3O/c1-12-6-2-3-8(12)7-4-5-9(13)11-10-7/h2-6H,1H3,(H,11,13) |
InChIキー |
DYJNLRPQDZUXSK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2=NNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


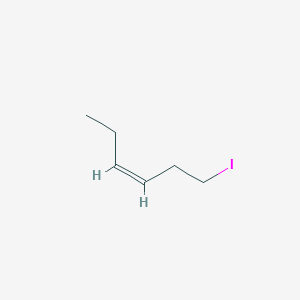

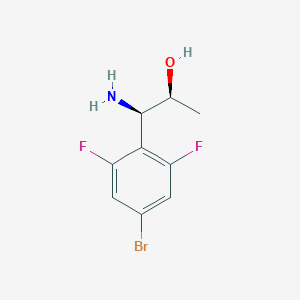
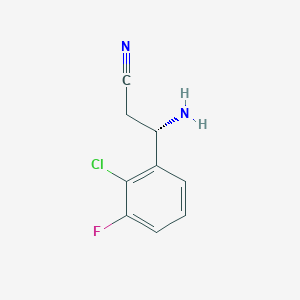
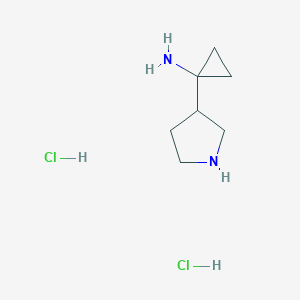


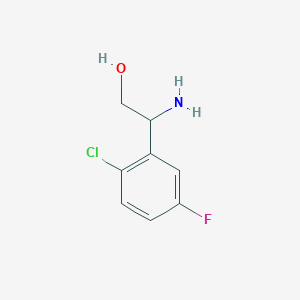
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
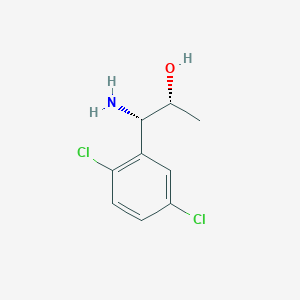
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)

![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)
